Exocyclic Chloromethyl Electrophile Enables Alkylation Chemistry Absent in 2-(Methylsulfonyl)pyrimidine
2-Chloromethanesulfonylpyrimidine possesses a chloromethyl (–CH₂Cl) substituent on the sulfone that serves as an electrophilic center for nucleophilic displacement, a reactivity mode completely absent in the methyl analog 2-(methylsulfonyl)pyrimidine (CAS 14161-09-2). In the methyl analog, the sulfone methyl group is inert toward nucleophilic substitution under standard conditions, whereas the chloromethyl group in the title compound is susceptible to attack by amines, thiolates, and stabilized carbanions, enabling diversification into sulfonamides, thioethers, and C–C coupled products without requiring pre-functionalization [1]. Chloromethyl sulfones are established reagents for reductive alkylation of enamines, Ramberg–Bäcklund rearrangements, and vicarious nucleophilic substitution, providing synthetic versatility that the methyl sulfone cannot match. The presence of the chlorine atom also increases molecular weight by 34.44 Da (192.62 vs. 158.18 g/mol) and raises the computed XLogP3-AA from approximately −0.04 (methyl analog) to 0.5, reflecting increased lipophilicity that influences extraction, chromatography, and membrane partitioning behavior during synthesis and purification [2].
| Evidence Dimension | Exocyclic electrophilic substitution capability |
|---|---|
| Target Compound Data | Chloromethyl (–CH₂Cl) group present; reactive toward nucleophiles (amines, thiolates, carbanions) |
| Comparator Or Baseline | 2-(Methylsulfonyl)pyrimidine (CAS 14161-09-2): Methyl (–CH₃) group; inert to nucleophilic displacement under standard conditions |
| Quantified Difference | Functional group difference: CH₂Cl vs. CH₃; MW difference: +34.44 Da (192.62 vs. 158.18); ΔXLogP3-AA: ~+0.54 |
| Conditions | Computed physicochemical properties (PubChem); synthetic reactivity inferred from chloromethyl sulfone literature precedent |
Why This Matters
For procurement decisions, this functional group difference determines whether the building block can serve as a diversifiable intermediate for library synthesis or must be used solely as a sulfone electrophile in SNAr reactions, directly impacting synthetic route design.
- [1] Pichon MM, Drelinkiewicz D, Lozano D, et al. Structure–Reactivity Studies of 2‑Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 2023, 34(20), 1679–1687. View Source
- [2] PubChem. 2-Chloromethanesulfonylpyrimidine (CID 165993783) and 2-(Methylsulfonyl)pyrimidine (CID 2736894). National Center for Biotechnology Information. Computed XLogP3-AA values and molecular weights. View Source
